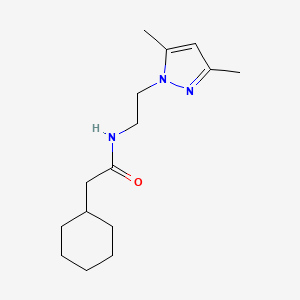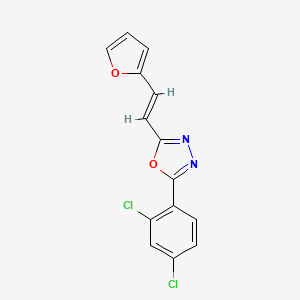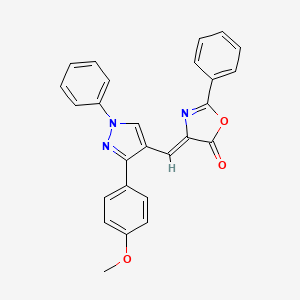
(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one is a useful research compound. Its molecular formula is C26H19N3O3 and its molecular weight is 421.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
This chemical entity is involved in the synthesis of diverse heterocyclic structures, which are pivotal in the development of pharmaceuticals, agrochemicals, and organic materials. It serves as a precursor or intermediate in the synthesis of five and six-membered heterocycles, such as pyrazoles and isoxazoles, which possess masked or unmasked aldehyde functionality. These heterocycles are synthesized through regiospecific cyclocondensation with bifunctional heteronucleophiles, demonstrating the versatility of this compound in synthetic organic chemistry (Mahata et al., 2003).
Annular Tautomerism Studies
Annular tautomerism, a form of structural isomerism, has been studied using derivatives of this compound. The research into NH-pyrazoles, which share a structural resemblance, has provided insights into their crystallographic and solution-phase behavior. These studies enhance our understanding of molecular dynamics and tautomerism, which are crucial for drug design and the development of functional materials (Cornago et al., 2009).
Photophysical and Electroluminescent Properties
Investigations into the photophysical and electroluminescent device properties of related compounds, specifically Zn(II)-chelated complexes based on benzothiazole derivatives, demonstrate the potential of these materials for use in organic light-emitting diodes (OLEDs). These studies explore the excited-state intramolecular proton transfer (ESIPT) phenomenon, Stokes shift of fluorescence emission, and electron-transport properties, contributing to the advancement of OLED technology (Roh et al., 2009).
Catalytic Applications
The compound's derivatives have been applied in catalysis, exemplified by the hydrophenylation of ethylene using a cationic Ru(II) catalyst to produce styrene and ethylbenzene. This research not only expands the utility of such catalysts but also provides a green chemistry approach to the synthesis of important industrial chemicals (Jia et al., 2017).
Synthesis of Novel Compounds
Additionally, novel compounds with potential biological activity have been synthesized using this chemical scaffold. These compounds are characterized by their unique structural features, which may lead to the discovery of new pharmacologically active agents (Khalifa et al., 2017).
Eigenschaften
IUPAC Name |
(4Z)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3/c1-31-22-14-12-18(13-15-22)24-20(17-29(28-24)21-10-6-3-7-11-21)16-23-26(30)32-25(27-23)19-8-4-2-5-9-19/h2-17H,1H3/b23-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWZZYCZIPMGQL-KQWNVCNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

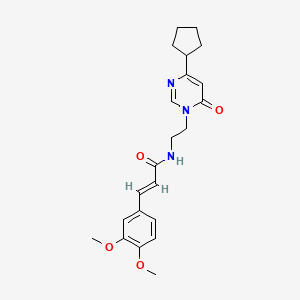
![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

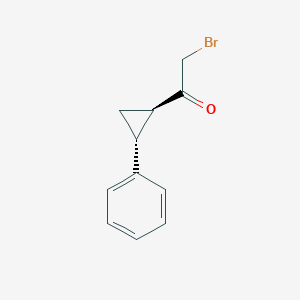

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)
